molecular formula C16H19F3N2O4 B12727442 Acetyl trifluoromethylphenyl valylglycine, l- CAS No. 947159-33-3

Acetyl trifluoromethylphenyl valylglycine, l-

Cat. No.: B12727442
CAS No.: 947159-33-3
M. Wt: 360.33 g/mol
InChI Key: JIDBIDDEFPKZDG-AWEZNQCLSA-N
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Description

Acetyl trifluoromethylphenyl valylglycine, l- is a synthetic compound primarily used in the cosmetic industry for its skin conditioning properties. It is known for its ability to enhance skin elasticity, firmness, and prevent collagen degradation, making it a popular ingredient in anti-aging products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl trifluoromethylphenyl valylglycine, l- involves the reaction of glycine with acetyl trifluoromethylphenyl valyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of Acetyl trifluoromethylphenyl valylglycine, l- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl trifluoromethylphenyl valylglycine, l- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl trifluoromethylphenyl valylglycine, l- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in anti-aging and skin repair treatments.

    Industry: Utilized in the formulation of high-performance cosmetic products

Mechanism of Action

The mechanism of action of Acetyl trifluoromethylphenyl valylglycine, l- involves its interaction with skin cells to enhance collagen synthesis and prevent its degradation. The compound targets specific molecular pathways involved in collagen production, leading to improved skin elasticity and firmness. It also exhibits antioxidant properties, protecting the skin from oxidative stress and environmental damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl trifluoromethylphenyl valylglycine, l- stands out due to its trifluoromethyl group, which enhances its stability and efficacy in skin conditioning applications. Its unique structure allows for better penetration and interaction with skin cells, making it a highly effective ingredient in anti-aging formulations .

Properties

CAS No.

947159-33-3

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

2-[[(2S)-2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24)/t14-/m0/s1

InChI Key

JIDBIDDEFPKZDG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C

Origin of Product

United States

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